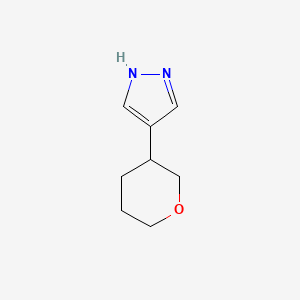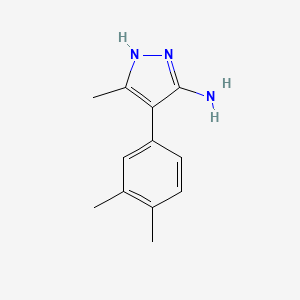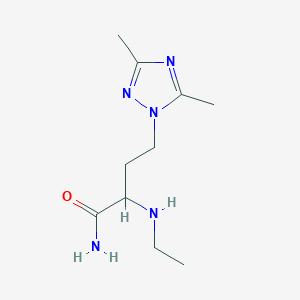
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Alkylation: The triazole ring is then alkylated with a suitable alkyl halide to introduce the dimethyl groups at positions 3 and 5.
Amidation: The resulting triazole derivative is reacted with an appropriate amine (ethylamine) to form the final butanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring or the butanamide moiety.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the ethylamino group.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its triazole moiety, which is known for its bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanamide: Similar structure with a methylamino group instead of an ethylamino group.
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)butanamide: Similar structure with a propylamino group instead of an ethylamino group.
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(butylamino)butanamide: Similar structure with a butylamino group instead of an ethylamino group.
Uniqueness
The uniqueness of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide lies in its specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the ethylamino group may confer distinct properties compared to its analogs with different alkyl groups.
Propiedades
Fórmula molecular |
C10H19N5O |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)butanamide |
InChI |
InChI=1S/C10H19N5O/c1-4-12-9(10(11)16)5-6-15-8(3)13-7(2)14-15/h9,12H,4-6H2,1-3H3,(H2,11,16) |
Clave InChI |
UIQMLAVXKBRRFN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CCN1C(=NC(=N1)C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


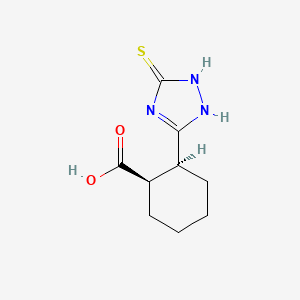


![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)
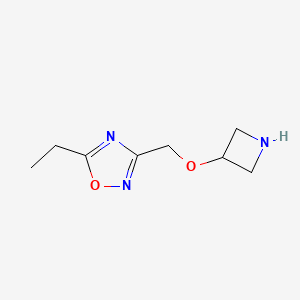

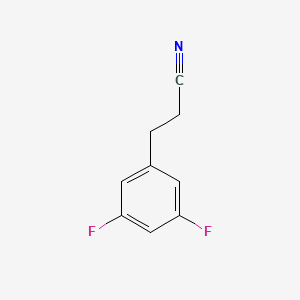
![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
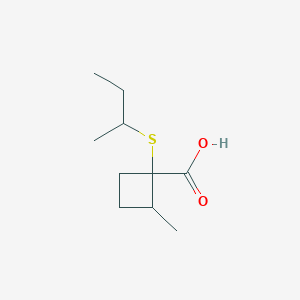


![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
